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A comprehensive review of bioequivalence studies demonstrates comparable pharmacokinetic

profiles between generic and branded formulations of the selective serotonin reuptake inhibitor

(SSRI) citalopram. This guide provides an objective comparison based on available

experimental data for researchers, scientists, and drug development professionals.

The principle of bioequivalence is fundamental to the approval and interchangeability of generic

drugs with their branded counterparts. For a generic drug to be considered bioequivalent to a

reference listed drug, its rate and extent of absorption must not show significant differences

when administered at the same molar dose under similar experimental conditions. This is

typically assessed by comparing key pharmacokinetic parameters such as the maximum

plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and

the area under the plasma concentration-time curve (AUC).

Quantitative Analysis of Pharmacokinetic
Parameters
Multiple independent bioequivalence studies have been conducted to compare various generic

formulations of citalopram with the branded product, Celexa®. The data consistently show that

the pharmacokinetic profiles of the generic and branded versions are comparable and fall

within the accepted bioequivalence limits set by regulatory agencies like the U.S. Food and

Drug Administration (FDA).
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The FDA's bioequivalence standards require that the 90% confidence interval (CI) for the ratio

of the generic to the branded product's Cmax and AUC must be within the range of 80% to

125%. The following tables summarize the key pharmacokinetic parameters from two separate

studies.

Table 1: Comparison of a Generic 20 mg Citalopram Tablet to the Branded Reference

Pharmacokinetic
Parameter

Test Formulation
(Generic)

Reference
Formulation
(Branded)

Ratio
(Test/Reference)
(90% CI)

Cmax (ng/mL) 32.3 (± 5.9) 33.1 (± 7.4) 92.5% - 103.6%

AUClast (ng·h/mL) 1436 (± 341) 1444 (± 388) 95.2% - 100.6%

AUC∞ (ng·h/mL) 1595 (± 381) 1648 (± 504) 96.4% - 105.4%

Tmax (h) (median

[range])
2 (1-12) 3 (1-6) Not Applicable

Data are presented as mean (± standard deviation) unless otherwise specified.

Table 2: Comparison of a Generic 40 mg Citalopram Tablet ("Gen-citalopram") to the Branded

Reference ("Celexa")

Pharmacokinetic
Parameter

Test Formulation
(Generic)

Reference
Formulation
(Branded)

Ratio
(Generic/Branded)
(90% CI)

Cmax (ng/mL) 28 (± 3) 27 (± 2) 97% - 100%

Data are presented as estimated mean (± standard error of the mean).

The results from both studies clearly indicate that the 90% confidence intervals for the ratios of

Cmax and AUC for the generic and branded citalopram formulations are well within the

accepted 80-125% range, establishing their bioequivalence.
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Experimental Protocols
The methodologies employed in these bioequivalence studies are rigorous and standardized to

ensure the reliability of the findings.

Study Design
The referenced studies utilized a single-dose, randomized, two-period, two-sequence

crossover design. This design is a standard approach for bioequivalence testing. In this design,

healthy volunteers are randomly assigned to receive either the generic or the branded drug in

the first period. After a washout period, which is a sufficient amount of time for the drug to be

eliminated from the body, they receive the other formulation in the second period. This

crossover design allows each subject to serve as their own control, which reduces variability

and increases the statistical power of the study.

Subject Population
The studies were conducted in healthy adult volunteers. For instance, one study enrolled 26

healthy male volunteers, while another included 12 healthy male participants. Subjects are

typically screened to ensure they meet specific inclusion and exclusion criteria to minimize

confounding factors that could affect the drug's pharmacokinetics.

Dosing and Sample Collection
In the studies, single oral doses of either 20 mg or 40 mg of the citalopram formulations were

administered to fasting subjects. Following drug administration, serial blood samples were

collected at predefined time points over a period of up to 144 hours to characterize the plasma

concentration-time profile of citalopram.

Bioanalytical Method
The concentration of citalopram in the collected plasma samples was determined using

validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem

mass spectrometry (LC-MS/MS) methods. These analytical techniques are highly sensitive and

specific for quantifying drug concentrations in biological matrices.

A typical bioanalytical method involves the following steps:
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Sample Preparation: Plasma samples are prepared by protein precipitation, often using

acetonitrile, to remove proteins that can interfere with the analysis. An internal standard is

added to the samples to ensure accuracy and precision during the analytical process.

Chromatographic Separation: The prepared samples are then injected into an HPLC or LC-

MS/MS system. The citalopram and the internal standard are separated from other

components in the plasma on a chromatographic column.

Detection and Quantification: The separated compounds are detected and quantified by a

mass spectrometer. The instrument is set to monitor specific precursor-to-product ion

transitions for citalopram and the internal standard, which provides high selectivity and

allows for accurate quantification.

Citalopram's Mechanism of Action
To provide a complete picture, it is important to understand the mechanism of action of

citalopram.
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Caption: Citalopram's mechanism of action.

Citalopram is a selective serotonin reuptake inhibitor (SSRI). In the brain, nerve cells (neurons)

communicate with each other by releasing chemical messengers called neurotransmitters.

Serotonin is a neurotransmitter that plays a significant role in regulating mood, emotion, and

other physiological functions. After its release into the synaptic cleft (the space between

neurons), serotonin binds to receptors on the postsynaptic neuron to transmit its signal.

Subsequently, it is taken back up into the presynaptic neuron by the serotonin transporter

(SERT). This reuptake process terminates the serotonergic signal. Citalopram exerts its

therapeutic effect by blocking the SERT, thereby inhibiting the reuptake of serotonin. This leads

to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its

action on the postsynaptic receptors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b195639?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Bioequivalence Studies
The workflow for a typical bioequivalence study is a standardized process designed to ensure

robust and reliable data.
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Caption: Bioequivalence study workflow.
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In conclusion, the available pharmacokinetic data from well-controlled bioequivalence studies

strongly support the conclusion that generic citalopram formulations are bioequivalent to the

branded product. The rigorous experimental protocols and analytical methods employed in

these studies provide a high degree of confidence in the therapeutic equivalence of generic

and branded citalopram.

To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetics of
Generic versus Branded Citalopram]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195639#comparing-the-pharmacokinetics-of-generic-
versus-branded-citalopram]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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